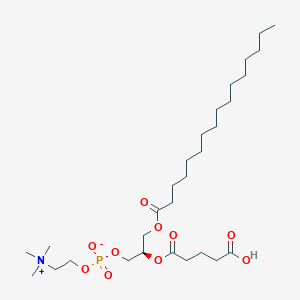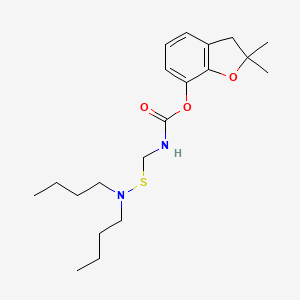
Carbosulfan
概述
描述
Carbosulfan is a chemical compound known for its diverse applications in various fields. It is a derivative of benzofuran and is often used in the synthesis of other complex molecules. This compound is also known by its synonym, this compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbosulfan involves several steps. One common method includes the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with dibutylamine and thiophosgene under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反应分析
Types of Reactions
Carbosulfan undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran derivatives, while reduction can produce alcohols or amines .
科学研究应用
Carbosulfan has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Carbosulfan involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth .
相似化合物的比较
Similar Compounds
Carbofuran: Another benzofuran derivative with similar chemical properties.
Carbaryl: A carbamate insecticide with a different mechanism of action.
Methomyl: A carbamate compound used as an insecticide.
Uniqueness
Carbosulfan is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for research and industrial purposes .
属性
分子式 |
C20H32N2O3S |
|---|---|
分子量 |
380.5 g/mol |
IUPAC 名称 |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[(dibutylamino)sulfanylmethyl]carbamate |
InChI |
InChI=1S/C20H32N2O3S/c1-5-7-12-22(13-8-6-2)26-15-21-19(23)24-17-11-9-10-16-14-20(3,4)25-18(16)17/h9-11H,5-8,12-15H2,1-4H3,(H,21,23) |
InChI 键 |
FABFUHUAVHHSSM-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(CCCC)SCNC(=O)OC1=CC=CC2=C1OC(C2)(C)C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
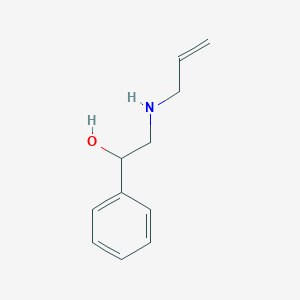
![1-Bromo-4-[1-(bromomethyl)cyclopropyl]benzene](/img/structure/B8766968.png)
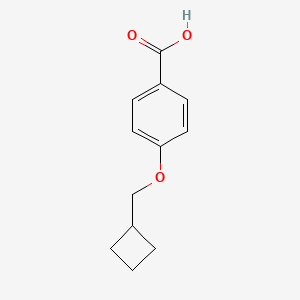

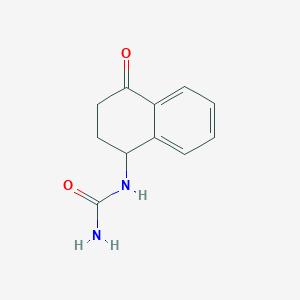
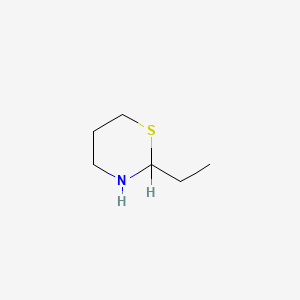
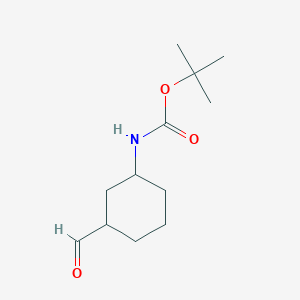
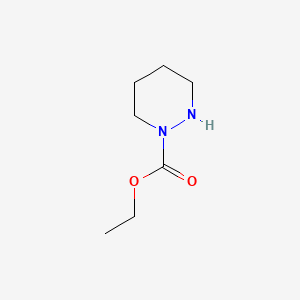
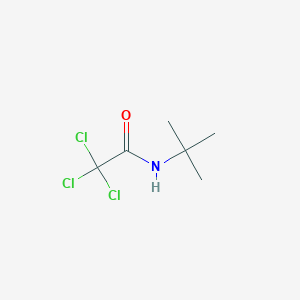

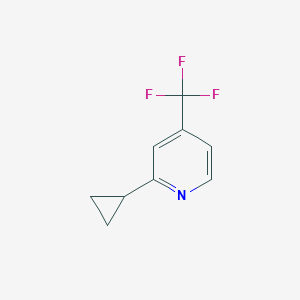
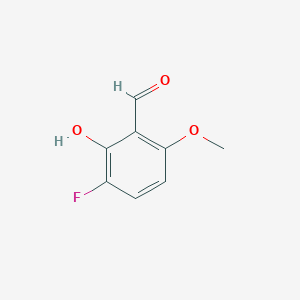
![7-Methoxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8767047.png)
